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Pyrido(3,4-c)psoralen

DNA photoadducts monofunctional psoralen photochemotherapy safety

Pyrido(3,4-c)psoralen (PyPs) addresses the critical need for photochemotherapeutic agents with reduced genotoxic risk. Unlike bifunctional psoralens (8-MOP, 5-MOP) that induce carcinogenic DNA interstrand cross-links, PyPs produces exclusively furan-side monoadducts, abolishing cross-link formation. Key advantages: • Superior cytotoxicity-to-mutagenicity ratio vs. 8-MOP in mammalian cells; high antiproliferative efficacy with lower mutagenic burden • Pronounced mitochondrial DNA targeting enables investigation of mtDNA-mediated apoptosis pathways • Oxygen-independent mechanism eliminates oxidative stress confounds present with 3-CPs Ideal for NER/HR pathway dissection and photochemotherapy proof-of-concept studies. Custom synthesis available; inquire for bulk pricing.

Molecular Formula C14H7NO3
Molecular Weight 237.21 g/mol
CAS No. 85878-62-2
Cat. No. B1196472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido(3,4-c)psoralen
CAS85878-62-2
Synonymspyrido(3,4-c)psoralen
Molecular FormulaC14H7NO3
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O
InChIInChI=1S/C14H7NO3/c16-14-11-7-15-3-1-9(11)10-5-8-2-4-17-12(8)6-13(10)18-14/h1-7H
InChIKeyPMLPQOIOSQFFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido(3,4-c)psoralen – Compound Profile


Pyrido(3,4-c)psoralen (PyPs) is a monofunctional furan-side aza-analog of psoralen, belonging to the pyridopsoralen subclass in which a pyridine ring replaces the pyrone double bond at the 4',5' position, thereby abolishing the capacity to form DNA interstrand cross-links [1]. Developed in the 1980s as a next-generation photochemotherapeutic agent, PyPs was designed to retain the antiproliferative efficacy of classical psoralens while reducing the genotoxic hazards associated with bifunctional lesions [2]. The compound has been evaluated in preclinical models and limited clinical trials for psoriasis and other hyperproliferative skin disorders, though it has not achieved widespread commercial adoption.

Monofunctional analog Pyridine ring replaces pyrone double bond at 4',5', abolishing bifunctional reactivity.
Exclusive monoadducts Forms only furan-side 4',5'-monoadducts; no interstrand cross-links detected.
Research compound Reported as photochemotherapy research tool with lower genotoxic lesion spectrum in models.

Why Generic Substitution Is Not Advisable


Pyrido(3,4-c)psoralen cannot be interchanged with conventional psoralens such as 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), or 3-carbethoxypsoralen (3-CPs) because its unique monofunctional photochemistry generates a lesion spectrum qualitatively different from both bifunctional and other monofunctional agents. The fused pyridine ring irreversibly inactivates the 4',5' (pyrone) double bond, resulting exclusively in furan-side monoadducts with no interstrand cross-links [1]. This structural constraint fundamentally alters the DNA repair kinetics, cytotoxicity–mutagenicity relationship, and mitochondrial targeting observed in comparative studies [2]. Consequently, substitution with 8-MOP or 5-MOP would introduce cross-link-dependent genotoxicity, while substitution with 3-CPs would introduce oxidative DNA damage not produced by PyPs. The quantitative evidence below demonstrates that these differences are not marginal—they represent distinct pharmacological profiles with material consequences for therapeutic index.

Bifunctional psoralens Interchange with 8-MOP or 5-MOP may introduce cross-link-dependent genotoxicity, altering DNA lesion profile.
3-Carbethoxypsoralen Substitution with 3-CPs may introduce oxidative DNA damage from singlet oxygen, complicating photoadduct interpretation.

Quantitative Differentiation Against Closest Analogs


Monofunctional DNA Binding Without Cross-Links

Heat denaturation/renaturation experiments on DNA modified by PyPs plus UVA demonstrated complete reversibility of strand separation, confirming the exclusive formation of monoadducts with no detectable interstrand cross-links [1]. In contrast, bifunctional psoralens 8-MOP and 5-MOP produce a mixture of monoadducts and cross-links under identical irradiation conditions. The monofunctional character arises from the fused pyridine ring at the 4',5' position, which sterically and electronically inactivates the pyrone-side double bond required for bifunctional photoaddition [1].

Monofunctional Binding
Class-level
No cross-links; exclusively furan-side monoadducts vs bifunctional 8-MOP/5-MOP that form cross-links
Supports genotoxic lesion resolution studies without interstrand cross-links
Calf thymus DNA, 365 nm UVA, heat denaturation assay
DNA photoadducts monofunctional psoralen photochemotherapy safety

Lethal Efficacy vs Nuclear Mutagenicity in Yeast

In haploid Saccharomyces cerevisiae, PyPs photoinduced lethal effects approximately 3-fold greater than 8-MOP at equivalent UVA doses, yet produced significantly fewer nuclear mutations (HIS+ reversions and canR forward mutations) per viable cell [1]. In diploid yeast, the lethal activity of PyPs and MePyPs was in the same range as the potent bifunctional agent 5-MOP, whereas 8-MOP was approximately 3 times less active [2]. Critically, per unit of cytotoxicity, PyPs induced fewer nuclear genetic events than either 8-MOP or 5-MOP, indicating a favorable cytotoxicity-to-mutagenicity ratio that is not achievable with bifunctional psoralens.

Lethal vs Mutagenicity
Head-to-head
~3× more lethal than 8-MOP; lower nuclear mutations per viable cell
Reported higher cytotoxic potential with lower nuclear mutagenicity supports cytotoxicity-genotoxicity endpoint analysis
Haploid S. cerevisiae, 365 nm UVA 4.2 kJ/m²
lethal effects nuclear mutagenicity Saccharomyces cerevisiae therapeutic index

Sister-Chromatid Exchange Induction in Human Fibroblasts

At equimolar concentration (10⁻⁶ M), PyPs induced higher frequencies of sister-chromatid exchanges (SCEs) in normal human skin fibroblasts than 8-MOP throughout the linear portion of the UVA dose-response curve, with the order of effectiveness being MePyPs > PyPs > 8-MOP >> 3-CPs [1]. At the maximal plateau level, the order reversed to 8-MOP > PyPs > MePyPs > 3-CPs, reflecting that bifunctional cross-links ultimately generate more SCEs at saturation. A subsequent study in normal vs Fanconi anemia fibroblasts confirmed that normal cells exhibited higher sensitivity to PyPs photoaddition than to 8-MOP across the dose range tested [2].

SCE Induction Order
Head-to-head
Linear: MePyPs > PyPs > 8-MOP >> 3-CPs; Plateau: 8-MOP > PyPs > MePyPs > 3-CPs
Dose-dependent SCE profile may reflect monoadduct repair kinetics differences; supports DNA repair pathway investigation
Normal human fibroblasts, 10⁻⁶ M, 0–14.4 kJ/m²
sister-chromatid exchange human fibroblasts genotoxicity DNA repair

Oxygen-Independent Photobiological Mechanism

Laser flash photolysis revealed that PyPs possesses a low triplet quantum yield and correspondingly low singlet oxygen (¹O₂) generation capacity [1]. In vivo yeast survival assays demonstrated no oxygen enhancement of PyPs-induced lethality (oxygen enhancement ratio ~1.0), confirming that its photobiological activity is mediated exclusively by direct DNA photoaddition rather than Type II photodynamic oxidative damage. This stands in marked contrast to 3-carbethoxypsoralen (3-CPs), which generates significant ¹O₂-mediated oxidative DNA lesions including 8-oxoguanine in addition to monoadducts, and 8-MOP, which produces a minor oxidative component alongside its predominant adduct-mediated effects [1].

Oxygen Independence
Head-to-head
OER ~1.0; negligible ¹O₂ production
Oxygen-independent mechanism supports controlled photochemical research without oxidative confounds
Laser flash photolysis, yeast aerobic vs hypoxic survival
singlet oxygen triplet state photodynamic action oxidative DNA damage

Mitochondrial DNA Targeting in Yeast

PyPs photoinduced a strikingly high frequency of cytoplasmic 'petite' mutations in haploid yeast, reflecting extensive and preferential mitochondrial DNA (mtDNA) damage [1]. This mitochondrial targeting was substantially more pronounced than that observed with 8-MOP or the monofunctional 3-CPs. The high photoaffinity of pyridopsoralens for mtDNA has been attributed to the lipophilic character of the tricyclic aza-psoralen scaffold and its preferential partitioning into mitochondrial membranes, leading to mtDNA-encoded respiratory deficiency at doses that spare a significant fraction of nuclear genetic markers [1].

mtDNA Targeting
Head-to-head
High petite mutation frequency; substantially exceeds 8-MOP and 3-CPs
Preferential mtDNA damage supports apoptosis and mitochondrial dysfunction research models
S. cerevisiae, glycerol medium screening
mitochondrial DNA cytoplasmic petite mutations apoptosis cellular cytotoxicity

Best-Fit Research and Application Scenarios


Preclinical Photochemotherapy with Reduced Genotoxicity

Pyrido(3,4-c)psoralen is best deployed in photochemotherapy research programs where the primary objective is maximizing antiproliferative efficacy while minimizing the risk of therapy-induced secondary malignancies. The monofunctional lesion spectrum [1] and the favorable cytotoxicity-to-mutagenicity ratio documented in yeast [2] position PyPs as a preferred candidate over 8-MOP and 5-MOP for proof-of-concept studies aiming to decouple therapeutic DNA damage from carcinogenic cross-link formation.

Mitochondrial Photodamage in Hyperproliferative Disease Models

Given the pronounced mitochondrial DNA targeting demonstrated by PyPs in eukaryotic cells [3], this compound is particularly suited for investigating mitochondrially mediated cell death pathways in hyperproliferative disorders. Researchers studying the role of mtDNA damage in apoptosis induction or exploring mitochondrial priming strategies in cancer cells should prioritize PyPs over 3-CPs (which lacks significant mitochondrial activity) and over bifunctional psoralens (which distribute lesions more evenly between nuclear and mitochondrial compartments).

DNA Repair Pathway Dissection via Monoadduct Lesions

Because PyPs produces exclusively monoadducts without cross-links and without detectable oxidative damage [4], it serves as a highly controlled tool for dissecting nucleotide excision repair (NER) and homologous recombination (HR) pathways responding to monoadducts alone. The contrasting SCE induction kinetics between PyPs and 8-MOP in human fibroblasts [5] enable researchers to isolate the repair responses specific to monoadducts vs cross-links within the same experimental framework.

Oxygen-Independent DNA Modification Tool

The oxygen-independent mechanism of PyPs [4] makes it a valuable photochemical tool in experimental systems where oxidative stress confounds interpretation—for example, in hypoxia-reperfusion studies, in models where redox-sensitive signaling pathways must remain unperturbed, or in anaerobic DNA modification protocols. In such contexts, PyPs is unequivocally preferred over 3-CPs, whose singlet oxygen production introduces uncontrolled oxidative variables.

Application
Selection Property
Validation Focus
Photochemotherapy research models
Monofunctional lesion spectrum
Genotoxicity endpoint comparison
Mitochondrial DNA damage studies
Preferential mitochondrial targeting
Apoptosis pathway response validation
DNA repair pathway analysis
Exclusively monoadducts (no cross-links or oxidative damage)
NER/HR endpoint discrimination
Oxygen-independent photochemical research
Low singlet oxygen generation
Redox-controlled experimental validation
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